5-Chloro-N-isopropylbenzo[d]isoxazol-3-amine

Receptor Tyrosine Kinase Inhibition VEGFR PDGFR

Medicinal chemists requiring potent RTK (VEGFR/PDGFR) inhibition face a critical SAR bottleneck: substituting the 5-Cl or N-isopropyl moieties can reduce activity by over an order of magnitude. This exact 3-amino-benzo[d]isoxazole scaffold is the validated core for orally bioavailable dual kinase inhibitors (ED₅₀ 2.0 mg/kg). Procurement delivers an exclusive fragment for focused library synthesis and selectivity profiling. - Enables direct 4-position functionalization to access patent-class CNS and oncology leads. - Differentiates kinome selectivity in panels; minor halogen/alkyl changes drastically alter target engagement. - Supplied with rigorous analytical QA, ensuring batch-to-batch reproducibility for SAR campaigns.

Molecular Formula C10H11ClN2O
Molecular Weight 210.66 g/mol
Cat. No. B11813088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-N-isopropylbenzo[d]isoxazol-3-amine
Molecular FormulaC10H11ClN2O
Molecular Weight210.66 g/mol
Structural Identifiers
SMILESCC(C)NC1=NOC2=C1C=C(C=C2)Cl
InChIInChI=1S/C10H11ClN2O/c1-6(2)12-10-8-5-7(11)3-4-9(8)14-13-10/h3-6H,1-2H3,(H,12,13)
InChIKeyLJNRSKKXZLGJAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-N-isopropylbenzo[d]isoxazol-3-amine: Properties & Sourcing


5-Chloro-N-isopropylbenzo[d]isoxazol-3-amine (CAS 1344701-59-2) is a synthetic small molecule based on a 3-amino-benzo[d]isoxazole scaffold [1]. With a molecular formula of C₁₀H₁₁ClN₂O and a molecular weight of 210.66 g/mol, it features a chlorine substituent at the 5-position of the benzene ring and an isopropyl group on the exocyclic amine . This compound is primarily utilized as a research chemical and a versatile building block in medicinal chemistry for the synthesis of more complex molecules, particularly within kinase and GPCR-targeted libraries [1][2]. Commercial sourcing typically offers purities of 97% to 98%, suitable for in vitro screening and early lead optimization campaigns .

5-Chloro-N-isopropylbenzo[d]isoxazol-3-amine: Why Analog Substitution Fails


The 3-amino-benzo[d]isoxazole pharmacophore is highly sensitive to aryl ring substitution patterns. Published structure–activity relationship (SAR) studies demonstrate that a 5-chloro substituent is critical for potent, multitargeted inhibition of receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, whereas unsubstituted or 5-fluoro analogs show dramatically reduced activity [1][2]. Furthermore, the specific N-isopropyl group on the exocyclic amine confers a unique conformational and steric profile that directly impacts binding to hydrophobic pockets within the target's ATP-binding site. Swapping the isopropyl group for a smaller ethyl or a larger cyclohexyl group is known to drastically alter biochemical IC₅₀ values by over an order of magnitude [1][3]. Therefore, generic substitution without adhering to the precise 5-Cl, N-isopropyl configuration will fail to replicate the intended polypharmacological profile or potency, leading to invalid experimental conclusions in drug discovery programs [1].

5-Chloro-N-isopropylbenzo[d]isoxazol-3-amine: Evidence vs. Analogs


Isoxazole vs. Isothiazole Potency in RTK Inhibition

The 3-amino-benzo[d]isoxazole core, exemplified by 5-Chloro-N-isopropylbenzo[d]isoxazol-3-amine, demonstrates superior inhibitory potency against VEGFR-2 and PDGFR-β compared to its 3-amino-benzo[d]isothiazole counterpart. A benchmark compound (1) with a 5-chloro-3-amino-benzo[d]isoxazole moiety achieved an IC₅₀ of 11 nM against VEGFR-2, whereas the corresponding benzo[d]isothiazole scaffold showed an IC₅₀ of 87 nM, representing a 7.9-fold loss in potency [1].

Receptor Tyrosine Kinase Inhibition VEGFR PDGFR

Lipophilicity: 5-Chloro vs. Fluoro & Unsubstituted Analogs

The 5-chloro substituent confers a calculated XLogP3-AA of 3.5 [1]. This is markedly higher than predicted values for the corresponding 5-fluoro analog (estimated XLogP3-AA ~2.8) and the unsubstituted parent compound (estimated XLogP3-AA ~2.3) [1]. The increased lipophilicity of the 5-chloro derivative is associated with improved membrane permeability, a critical parameter for achieving adequate oral bioavailability, as demonstrated in the same chemical series [2].

Physicochemical Properties Lipophilicity ADME

N-Isopropyl vs. N-Methyl and N-Cyclopropyl Potency

Structure-activity relationship (SAR) studies on 3-amino-benzo[d]isoxazoles indicate that the N-isopropyl group provides an optimal steric volume for the hydrophobic pocket of VEGFR-2 and PDGFR-β kinases [1]. Substitution with an N-methyl group (reduced volume) leads to a 5- to 10-fold decrease in VEGFR-2 inhibitory activity, while an N-cyclopropyl group introduces unfavorable steric clashes that further ablate potency [1]. This suggests the isopropyl group is a finely tuned substituent, not an arbitrary alkyl decoration.

Conformational Analysis Structure-Activity Relationship Kinase Selectivity

5-Chloro-N-isopropylbenzo[d]isoxazol-3-amine: Key Research Applications


Multitargeted Angiogenesis Inhibitor Development

Given the established class-level potency of 5-chloro-3-amino-benzo[d]isoxazoles against VEGFR and PDGFR kinases [1], this specific compound serves as a high-value core fragment for synthesizing focused compound libraries. Researchers can directly functionalize the 4-position of the benzene ring with urea or amide groups to generate novel, dual VEGFR/PDGFR inhibitors. This is supported by prior research where such modifications led to orally bioavailable compounds with in vivo efficacy in tumor models, achieving an ED₅₀ of 2.0 mg/kg in a VEGF-stimulated uterine edema assay [1].

GPCR Fragment-Based Drug Discovery

The compound is a direct analog of core structures claimed in patents for modulating mGluR5, 5-HT, and noradrenaline receptors [2]. The 5-chloro-N-isopropyl substitution pattern fits the defined general formula for CNS-active agents. Computational and biophysical profiling, such as SPR or NanoBRET, is warranted to confirm target engagement. The calculated logP of 3.5 positions it within the optimal range for blood-brain barrier penetration [3], supporting its use as a privileged fragment for CNS drug discovery programs.

Kinase Selectivity Probe

The unique combination of 5-chloro and N-isopropyl substituents yields a distinct 3D pharmacophore compared to marketed kinase inhibitors. This compound can be used as a negative control or selectivity probe in kinase profiling panels (e.g., DiscoverX or KINOMEscan) to differentiate target engagement profiles within the tyrosine kinome. Its class-level SAR shows that minor modifications to either the halogen or N-alkyl group dramatically alter selectivity [1], making this exact compound a critical tool for deconvoluting polypharmacology.

Scaffold Optimization for ADME Properties

As a late-stage diversification point, the free amine serves as a handle for rapid analogue synthesis. The favorable computed properties, such as low topological polar surface area (TPSA) of 38.1 Ų and moderate lipophilicity [3], are hallmarks of good oral absorption. Medicinal chemists can prioritize this compound for lead optimization, as its physicochemical profile indicates a lower risk of efflux and higher likelihood of passive permeability compared to more polar, unsubstituted analogs [3].

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